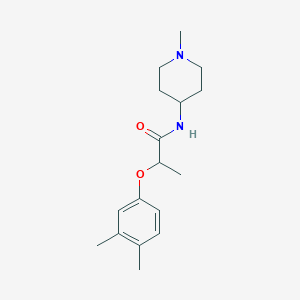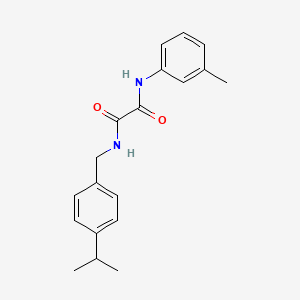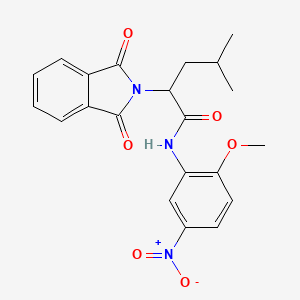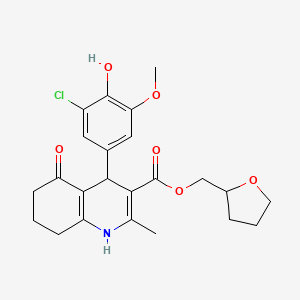
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis. It was approved by the United States Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis. Fingolimod is a sphingosine-1-phosphate receptor modulator that works by preventing lymphocytes from leaving lymph nodes, reducing their migration to the central nervous system and reducing inflammation.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide works by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing them from leaving lymph nodes and entering the central nervous system. This reduces the migration of lymphocytes to the central nervous system, reducing inflammation and preventing damage to myelin sheaths.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce the number of circulating lymphocytes in the blood, particularly T-cells and B-cells, which are involved in the immune response. This reduction in lymphocyte migration to the central nervous system reduces inflammation and prevents damage to myelin sheaths.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in laboratory experiments to investigate its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. Its ability to reduce inflammation and prevent damage to myelin sheaths makes it a promising candidate for the treatment of these diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its effects on the immune system.
Direcciones Futuras
There are several potential future directions for research on fingolimod. One area of research is the investigation of fingolimod's potential therapeutic uses in other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease. Another area of research is the investigation of fingolimod's mechanism of action and its effects on the immune system. Finally, there is a need for further research on the long-term safety and efficacy of fingolimod in the treatment of multiple sclerosis and other autoimmune diseases.
Métodos De Síntesis
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 1-bromo-3-chloropropane to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with N-methylpiperidine in the presence of a base to form the final product, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic uses in multiple sclerosis and other autoimmune diseases. It has been shown to reduce the number of relapses and delay the progression of disability in patients with relapsing-remitting multiple sclerosis. In addition, fingolimod has been investigated for its potential use in the treatment of other autoimmune diseases, such as systemic lupus erythematosus and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-5-6-16(11-13(12)2)21-14(3)17(20)18-15-7-9-19(4)10-8-15/h5-6,11,14-15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBYIUJKLBFZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)


![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)

